molecular formula C29H29N5O3 B2371572 4-benzyl-N-isobutyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105214-20-7

4-benzyl-N-isobutyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2371572
CAS No.: 1105214-20-7
M. Wt: 495.583
InChI Key:
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Description

The compound “4-benzyl-N-isobutyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” belongs to the class of organic compounds known as triazoloquinazolines. These are aromatic heterocyclic compounds containing a quinazoline moiety where two nitrogen atoms are replaced by a triazole ring .


Synthesis Analysis

The synthesis of similar triazoloquinazoline compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

Triazoloquinazolines are characterized by a fused ring system consisting of a triazole ring and a quinazoline moiety. The quinazoline part of the molecule is a bicyclic compound that consists of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine ring (containing two nitrogen atoms) .

Scientific Research Applications

Affinity and Selectivity of Adenosine Receptors

  • Research indicates that derivatives of the triazoloquinazoline adenosine antagonist CGS15943, which includes compounds similar to 4-benzyl-N-isobutyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, show high affinity for human A3 receptors. This suggests potential applications in developing selective A3 receptor modulators (Kim, Ji, & Jacobson, 1996).

Analgesic Activity

  • Compounds with structural similarities to this compound have been evaluated for their analgesic activities. Such studies are vital for the development of new analgesic drugs (Saad, Osman, & Moustafa, 2011).

Mechanism of Action

While the mechanism of action for this specific compound is not known, many triazoloquinazolines have been studied for their biological activities. Some have been found to exhibit antimicrobial, antiviral, and anticancer activities .

Properties

IUPAC Name

4-benzyl-2-[(2-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O3/c1-19(2)16-30-26(35)22-13-14-24-25(15-22)34-28(32(27(24)36)17-21-10-5-4-6-11-21)31-33(29(34)37)18-23-12-8-7-9-20(23)3/h4-15,19H,16-18H2,1-3H3,(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPJOUPEKSFMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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